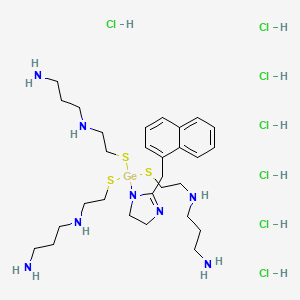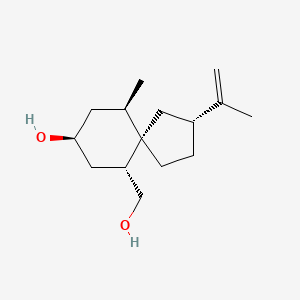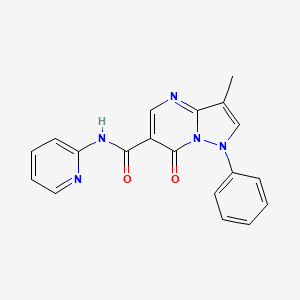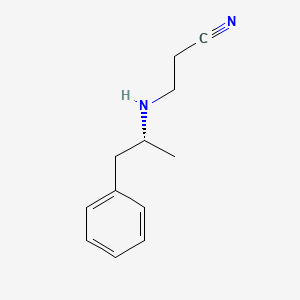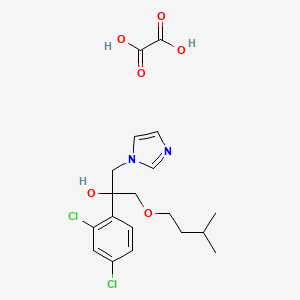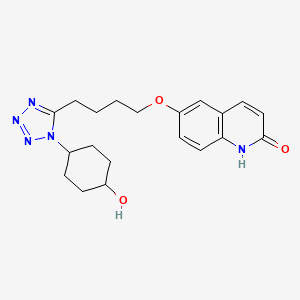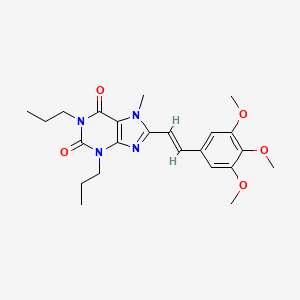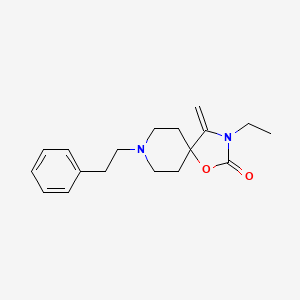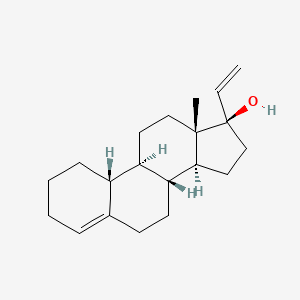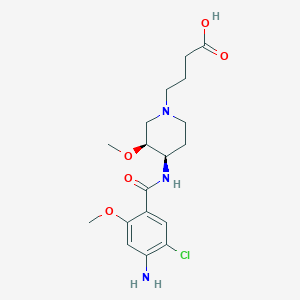
Naronapride metabolite M1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naronapride metabolite M1 is a significant metabolite of naronapride, a serotonin 5-HT4 receptor agonist used for gastrointestinal motility disorders. This metabolite is formed through the metabolic processes that naronapride undergoes in the human body .
Preparation Methods
The preparation of naronapride metabolite M1 involves the metabolic conversion of naronapride. Naronapride undergoes rapid hydrolysis to form 6-[(3S,4R)-4-(4-amino-5-chloro-2-methoxy-benzoylamino)-3-methoxy-piperidin-1-yl]-hexanoic acid (ATI-7500) with the stoichiometric loss of quinuclidinol . This process is facilitated by enzymes in the liver and other tissues.
Chemical Reactions Analysis
Naronapride metabolite M1 undergoes several types of chemical reactions:
Oxidation: The metabolite can undergo oxidation, particularly in the presence of cytochrome P450 enzymes.
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Substitution: The metabolite can undergo substitution reactions, particularly involving the amino and methoxy groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include various oxidized and reduced forms of the metabolite .
Scientific Research Applications
Naronapride metabolite M1 has several scientific research applications:
Mechanism of Action
The mechanism of action of naronapride metabolite M1 involves its interaction with serotonin 5-HT4 receptors. By binding to these receptors, the metabolite enhances gastrointestinal motility. The molecular targets involved include the serotonin receptors and the pathways associated with gastrointestinal motility .
Comparison with Similar Compounds
Naronapride metabolite M1 can be compared with other similar compounds such as:
ATI-7500: Another metabolite of naronapride with similar properties.
ATI-7400: Formed through further side-chain oxidation of ATI-7500.
ATI-7100: Another metabolite formed through the oxidation of ATI-7400.
This compound is unique due to its specific interaction with serotonin 5-HT4 receptors and its role in enhancing gastrointestinal motility .
Properties
CAS No. |
1346751-90-3 |
|---|---|
Molecular Formula |
C18H26ClN3O5 |
Molecular Weight |
399.9 g/mol |
IUPAC Name |
4-[(3S,4R)-4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-3-methoxypiperidin-1-yl]butanoic acid |
InChI |
InChI=1S/C18H26ClN3O5/c1-26-15-9-13(20)12(19)8-11(15)18(25)21-14-5-7-22(10-16(14)27-2)6-3-4-17(23)24/h8-9,14,16H,3-7,10,20H2,1-2H3,(H,21,25)(H,23,24)/t14-,16+/m1/s1 |
InChI Key |
YJSHQGHIZXDNHW-ZBFHGGJFSA-N |
Isomeric SMILES |
CO[C@H]1CN(CC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCC(=O)O |
Canonical SMILES |
COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


